1-(2-(2-Aminoethoxy)ethyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate

Catalog No.
S813305
CAS No.
131274-17-4
M.F
C10H13F3N2O5
M. Wt
298.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-(2-Aminoethoxy)ethyl)-1H-pyrrole-2,5-dione 2,...

CAS Number

131274-17-4

Product Name

1-(2-(2-Aminoethoxy)ethyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate

IUPAC Name

1-[2-(2-aminoethoxy)ethyl]pyrrole-2,5-dione;2,2,2-trifluoroacetic acid

Molecular Formula

C10H13F3N2O5

Molecular Weight

298.22 g/mol

InChI

InChI=1S/C8H12N2O3.C2HF3O2/c9-3-5-13-6-4-10-7(11)1-2-8(10)12;3-2(4,5)1(6)7/h1-2H,3-6,9H2;(H,6,7)

InChI Key

UJHVUJSQURGBAO-UHFFFAOYSA-N

SMILES

C1=CC(=O)N(C1=O)CCOCCN.C(=O)(C(F)(F)F)O

Canonical SMILES

C1=CC(=O)N(C1=O)CCOCCN.C(=O)(C(F)(F)F)O

Biochemistry: Antisense Oligonucleotide Therapies

Summary: This compound is utilized in the synthesis of modified oligonucleotides with a GalNAc moiety for potential therapeutic applications against Hepatitis B Virus (HBV) .

Methods: The synthesis involves conjugating the compound to oligonucleotides, which are then used to bind specific nucleic acid targets involved in HBV replication.

Results: The modified oligonucleotides have shown efficacy in suppressing HBV replication, offering a promising avenue for treatment .

Pharmacology: Neurodegenerative Disease Treatment

Summary: The compound serves as an intermediate in the synthesis of novel tricyclic compounds that inhibit β-secretase cleavage of APP, a process implicated in Alzheimer’s disease .

Methods: It is involved in multi-step organic syntheses to create inhibitors that can cross the blood-brain barrier and target the enzyme responsible for amyloid plaque formation.

Results: These inhibitors have demonstrated the ability to reduce amyloid beta peptides in preclinical models, suggesting potential for therapeutic use .

Organic Chemistry: Synthesis of Trifluoromethylpyridines

Summary: In organic chemistry, this compound is a precursor in the synthesis of trifluoromethylpyridines, which are key motifs in active pharmaceutical ingredients .

Methods: The process typically involves catalytic reactions under controlled conditions to introduce the trifluoromethyl group into the pyridine ring.

Results: The resulting trifluoromethylpyridines exhibit unique physicochemical properties that are valuable in the development of new pharmaceuticals .

Medicinal Chemistry: Anticoagulant Development

Summary: The compound is used in the preparation of Ticagrelor, an anticoagulant medication .

Analytical Chemistry: Intermediate Synthesis

Summary: It is an intermediate in the synthesis of various analytical reagents .

Methods: The compound is used in the preparation of reagents that are critical for the analysis of biological samples or chemical compounds.

Results: The synthesized reagents have improved selectivity and sensitivity for analytical applications .

Agricultural Chemistry: Pesticide Development

Summary: This compound contributes to the development of agrochemicals containing trifluoromethyl groups, which are prevalent in modern pesticides .

Methods: It is used to create intermediates that are later incorporated into pesticides, enhancing their efficacy and stability.

Results: The use of such intermediates has led to the creation of more effective and environmentally friendly pesticides .

Molecular Biology: Gene Silencing

Summary: This compound is used in the development of antisense oligonucleotides for gene silencing applications, particularly in the study of gene function and therapeutic interventions .

Methods: The compound is incorporated into oligonucleotides that bind to mRNA, preventing translation and effectively silencing the target gene.

Results: Successful gene knockdown has been observed, providing insights into gene function and potential therapeutic targets .

1-(2-(2-Aminoethoxy)ethyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate is a chemical compound that belongs to the class of pyrrole derivatives. Its molecular formula is C10H13F3N2O5, and it has a molecular weight of approximately 298.22 g/mol. This compound features a pyrrole ring substituted with a 2-aminoethoxyethyl group and is esterified with trifluoroacetic acid, which contributes to its unique properties and potential applications in various fields .

Currently, there is no documented information regarding the mechanism of action of this specific compound in biological systems.

  • Trifluoroacetic acid (generated upon hydrolysis) is a corrosive and irritating compound.
  • The maleimide group may react with biological molecules containing thiol groups, potentially leading to unintended effects.

The chemical behavior of 1-(2-(2-Aminoethoxy)ethyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate can be characterized by its reactivity as an electrophile due to the presence of the pyrrole ring. Notable reactions may include:

  • Nucleophilic Substitution: The trifluoroacetate group can undergo nucleophilic substitution reactions, allowing for further functionalization.
  • Cyclization Reactions: The compound can participate in cyclization reactions leading to the formation of more complex structures.
  • Hydrolysis: The trifluoroacetate moiety can be hydrolyzed under acidic or basic conditions, releasing trifluoroacetic acid.

These reactions make it a versatile building block in organic synthesis and medicinal chemistry.

Preliminary studies suggest that 1-(2-(2-Aminoethoxy)ethyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate exhibits biological activities that may include:

  • Antimicrobial Properties: Some derivatives of pyrrole compounds have shown efficacy against various bacterial strains.
  • Anticancer Activity: Research indicates that certain pyrrole-based compounds may inhibit tumor growth through mechanisms such as apoptosis induction.
  • Neuroprotective Effects: Compounds similar to this one have been studied for their potential protective effects on neuronal cells.

Further research is essential to fully elucidate its biological profile and therapeutic potential.

Synthesis of 1-(2-(2-Aminoethoxy)ethyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate typically involves multi-step organic synthesis techniques. Common methods may include:

  • Formation of the Pyrrole Ring: Starting from suitable precursors such as diketones or aldehydes and amino compounds.
  • Substitution Reaction: Introducing the 2-aminoethoxyethyl group through nucleophilic substitution.
  • Esterification: Reacting the resultant compound with trifluoroacetic acid to form the final ester product.

These methods may vary based on the desired yield and purity of the final product .

The unique structure of 1-(2-(2-Aminoethoxy)ethyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate lends itself to various applications:

  • Pharmaceutical Development: As a potential lead compound for developing new antimicrobial or anticancer agents.
  • Organic Synthesis: Used as an intermediate in synthesizing more complex organic molecules.
  • Material Science: Potential use in creating novel materials with specific electronic or optical properties.

Interaction studies involving this compound could focus on:

  • Protein Binding Studies: Understanding how this compound interacts with biological macromolecules can provide insights into its mechanism of action.
  • Receptor Binding Affinity: Evaluating its affinity for various receptors may reveal therapeutic targets.
  • Metabolic Pathway Analysis: Investigating how this compound is metabolized in biological systems could inform its safety profile and efficacy.

Such studies are crucial for advancing the understanding of its biological relevance.

Several compounds share structural similarities with 1-(2-(2-Aminoethoxy)ethyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberSimilarity IndexUnique Features
6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide 2,2,2-trifluoroacetate151038-94-70.75Contains hydrazide functionality
3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoic acid7423-55-40.61Propanoic acid derivative
5-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoic acid57078-99-60.59Longer carbon chain
1-(4-Aminobutyl)-1H-pyrrole-2,5-dione hydrochloride952292-18-10.56Contains a butylamine side chain

These compounds exhibit varying degrees of similarity but differ in functional groups and potential biological activities. The unique combination of the aminoethoxyethyl group and trifluoroacetate moiety in the target compound sets it apart in terms of reactivity and potential applications .

Maleimides emerged as critical bioconjugation reagents in the mid-20th century due to their selective reactivity with thiols via Michael addition. Early derivatives focused on simple N-substituted maleimides, but advancements in linker design expanded their utility. The development of 1-(2-(2-Aminoethoxy)ethyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate reflects efforts to integrate solubilizing counterions (trifluoroacetate) and flexible spacers (ethoxyethylamino) for improved pharmacokinetics and conjugation efficiency.

Table 1: Evolution of Maleimide Derivatives

EraKey InnovationExample
1950s–1980sBasic N-alkyl maleimidesN-Ethylmaleimide
1990s–2000sHeterobifunctional linkersMaleimide-PEG-NHS esters
2010s–presentSolubility-enhancing counterions1-(2-(2-Aminoethoxy)ethyl)-1H-pyrrole-2,5-dione TFA salt

Nomenclature and Molecular Identification

The compound’s IUPAC name, 1-(2-(2-Aminoethoxy)ethyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate, derives from its maleimide core and trifluoroacetate counterion. Key identifiers include:

Table 2: Molecular and Structural Data

PropertyValueSource
CAS Number131274-17-4
Molecular FormulaC₁₀H₁₃F₃N₂O₅
Molecular Weight298.22 g/mol
SMILESNCCOCCN1C(=O)C=CC1=O.O=C(O)C(F)(F)F
InChIUJHVUJSQURGBAO-UHFFFAOYSA-N

The trifluoroacetate (TFA) counterion improves solubility in polar solvents, critical for conjugation reactions in aqueous or organic media.

Position within Maleimide Derivative Classification

This compound is classified as an N-alkyl maleimide with a trifluoroacetate salt. Its structural hierarchy places it within:

  • Parent Class: Maleimides (H₂C₂(CO)₂NH)
  • Subclass: N-Substituted maleimides (N–R groups replacing NH)
  • Functionalization: Ethoxyethylamino linker + TFA counterion

Table 3: Structural Comparison with Related Derivatives

DerivativeChain LengthCounterionApplications
N-(2-Aminoethyl)maleimide TFAEthylamineTFAThiol-mediated protein labeling
N-(3-Aminopropyl)maleimide TFAPropylamineTFAPolymer crosslinking
1-(2-(2-Aminoethoxy)ethyl)-1H-pyrrole-2,5-dione TFAEthoxyethylamineTFABioconjugation, ADCs

The ethoxyethylamino spacer enhances flexibility and reduces steric hindrance during conjugation.

Significance in Bioconjugation Chemistry

The compound’s design addresses two limitations of traditional maleimides:

  • Solubility: TFA counterion dissolves in polar solvents, enabling reactions in physiological conditions.
  • Site-Specificity: The aminoethoxyethyl group enables secondary conjugation (e.g., amide bond formation) post-thiol coupling, enabling multi-step bioconjugation strategies.

Mechanistic Insights:

  • Primary Reaction: Maleimide double bond reacts with cysteine thiols via retro-Michael addition, forming stable thioether bonds.
  • Secondary Reaction: Amino group reacts with activated carboxylates (e.g., NHS esters) to form amide linkages.

Applications:

  • Antibody-Drug Conjugates (ADCs): Conjugation of cytotoxic payloads to antibodies via cysteine residues.
  • Liposome Functionalization: Maleimide-PEG derivatives improve drug delivery efficiency.
  • Protein Crosslinking: Bifunctional linkers for structural biology studies.

Dates

Modify: 2023-08-16

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